M-Tolyl dimethylcarbamate
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Overview
Description
M-Tolyl dimethylcarbamate is an organic compound belonging to the carbamate family. It is characterized by the presence of a carbamate group attached to a methyl-substituted phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: M-Tolyl dimethylcarbamate can be synthesized through the reaction of m-toluidine with dimethyl carbonate in the presence of a catalyst. The reaction typically proceeds as follows: [ \text{m-Toluidine} + \text{Dimethyl Carbonate} \rightarrow \text{this compound} + \text{Methanol} ] The reaction is carried out under reflux conditions with a suitable catalyst such as iron-chrome catalyst TZC-3/1, which has been found to be highly effective .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. The reaction is typically conducted in a flow system over solid catalysts, which allows for efficient production with high yields .
Chemical Reactions Analysis
Types of Reactions: M-Tolyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products: The major products formed from these reactions include halogenated carbamates and other substituted derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
M-Tolyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of M-Tolyl dimethylcarbamate involves its interaction with specific molecular targets. In catalytic processes, it often coordinates with metal catalysts, facilitating various chemical transformations. For example, in Rhodium-catalyzed oxidative Heck coupling reactions, the compound undergoes C-H activation, followed by insertion and elimination steps to form the desired products .
Comparison with Similar Compounds
Phenyl Dimethylcarbamate: Similar in structure but lacks the methyl group on the phenyl ring.
O-Tolyl Dimethylcarbamate: Similar but with the methyl group in the ortho position.
P-Tolyl Dimethylcarbamate: Similar but with the methyl group in the para position.
Uniqueness: M-Tolyl dimethylcarbamate is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic applications where regioselectivity is crucial .
Properties
CAS No. |
7305-07-9 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(3-methylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-5-4-6-9(7-8)13-10(12)11(2)3/h4-7H,1-3H3 |
InChI Key |
BSFCOZXUSUSSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)N(C)C |
Origin of Product |
United States |
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